molecular formula C26H36N2O B6101470 N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine

Cat. No.: B6101470
M. Wt: 392.6 g/mol
InChI Key: BWWAZZFGIUUWGC-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an indene moiety, a piperidine ring, and various functional groups that contribute to its chemical properties and biological activities.

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O/c1-21-9-11-22(12-10-21)18-27(14-15-29-2)19-23-6-5-13-28(20-23)26-16-24-7-3-4-8-25(24)17-26/h3-4,7-12,23,26H,5-6,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAZZFGIUUWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Coupling Reactions: The final step involves coupling the indene and piperidine intermediates using reagents such as alkyl halides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other suitable electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit butyrylcholinesterase, an enzyme associated with the progression of Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine is unique due to its specific combination of functional groups and its potent inhibitory activity against butyrylcholinesterase. This makes it a promising candidate for further development as a therapeutic agent for neurological disorders.

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